REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[CH:8]1([NH2:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>N1C=CC=CC=1>[CH:8]1([NH:14][C:1](=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1
|
Name
|
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Thereafter, the mixture was stirred at room temperature (20°-22°) for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pyridine was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was poured into 10% aqueous citric acid
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed thoroughly with 10% aqueous citric acid
|
Type
|
CUSTOM
|
Details
|
The precipitate was dried under vacuum
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(CCC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.81 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |